molecular formula C7H16N2O2S B1532615 1-Methanesulfonyl-3-methylpiperidin-4-amine CAS No. 1228453-26-6

1-Methanesulfonyl-3-methylpiperidin-4-amine

Cat. No. B1532615
M. Wt: 192.28 g/mol
InChI Key: FRNHPJXWQSBQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-3-methylpiperidin-4-amine is a chemical compound with the IUPAC name N-methyl-1-(methylsulfonyl)-4-piperidinamine hydrochloride . It has a molecular weight of 228.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonyl-3-methylpiperidin-4-amine is 1S/C7H16N2O2S.ClH/c1-8-7-3-5-9(6-4-7)12(2,10)11;/h7-8H,3-6H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple bonds, including a six-membered ring, a secondary amine (aliphatic), and a sulfonamide .


Physical And Chemical Properties Analysis

1-Methanesulfonyl-3-methylpiperidin-4-amine is a solid substance . It has a molecular weight of 228.74 . The compound is typically stored at room temperature .

Scientific Research Applications

Particle Formation and Environmental Implications

New Particle Formation from Methanesulfonic Acid and Amines/Ammonia

Methanesulfonic acid (MSA) reacts with amines and ammonia to form particles, a process significant in coastal and agricultural areas. A systematic study revealed temperature-dependent particle formation rates from MSA reactions with various amines, indicating the potential impact of MSA and amines on atmospheric particle concentrations, especially under varying temperature conditions (Chen & Finlayson‐Pitts, 2017).

Enhancement of Methanesulfonic Acid-driven Particle Formation by Amines

Monoethanolamine, detected in the atmosphere, significantly enhances MSA-driven new particle formation (NPF), a key process in atmospheric chemistry. This enhancement is attributed to the hydrogen-bonding capacity of the amine, highlighting the role of amines in atmospheric aerosol formation processes (Shen et al., 2019).

Organic Synthesis and Chemical Interactions

Stereospecific Synthesis of Chiral Nonracemic Amines

Research on the stereospecific substitution of 1-(pyridinyl)ethyl methanesulfonates with various amines has led to the development of a method for preparing optically pure amines. This process, involving the inversion of configuration, is pivotal for synthesizing compounds with specific stereochemical properties, demonstrating the chemical versatility of methanesulfonic acid derivatives in organic synthesis (Uenishi et al., 2004).

Aerosol Science and Climate Impact

Effective Density Measurements of Methanesulfonate Aerosols

Studies on the effective density of sodium methanesulfonate and aminium chloride nanoparticles provide crucial data for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors. This research contributes to a better understanding of aerosol properties and their implications for climate modeling and air quality assessments (Perraud et al., 2023).

Chemical Synthesis and Catalysis

Facile Synthesis of Tetrazoles Catalyzed by Methanesulfonic Acid

Methanesulfonic acid serves as an efficient catalyst for synthesizing 1-substituted tetrazoles from primary amines and sodium azide. This method highlights the catalytic capabilities of methanesulfonic acid in promoting nitrogen-containing heterocyclic compounds, which are significant in pharmaceutical chemistry (Hossein et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-methyl-1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-6-5-9(12(2,10)11)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNHPJXWQSBQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-3-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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